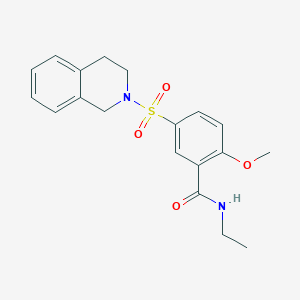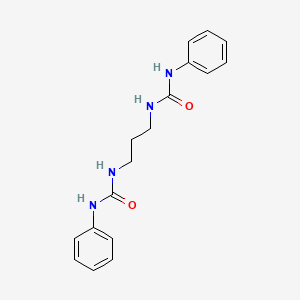
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide
Übersicht
Beschreibung
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide, also known as H89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in intracellular signaling pathways and is responsible for regulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. H89 has been extensively studied in scientific research and has shown promising results in various fields.
Wirkmechanismus
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of PKA-mediated signaling pathways. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to be a selective inhibitor of PKA and does not inhibit other kinases.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to regulate ion channels and neurotransmitter release in neurons. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been used to investigate the role of PKA in insulin secretion and glucose metabolism. It has also been shown to regulate the expression of genes involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide is its high selectivity for PKA. This makes it a valuable tool for investigating the specific role of PKA in cellular processes. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide is also relatively easy to synthesize and has good stability in solution. However, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have some off-target effects at high concentrations, which can lead to non-specific inhibition of other kinases. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has poor solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide. One area of interest is the role of PKA in cancer and the potential use of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide as a therapeutic agent. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is the regulation of ion channels and neurotransmitter release in neurons. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been shown to have a significant impact on these processes, and further research could lead to a better understanding of the underlying mechanisms. Additionally, 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide could be used to investigate the role of PKA in other cellular processes, such as metabolism, inflammation, and immune response.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been widely used in scientific research as a tool to study the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to investigate the downstream effects of PKA inhibition. 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-2-methoxybenzamide has been used in studies on cell signaling, cell proliferation, apoptosis, and gene expression. It has also been used in studies on the regulation of ion channels and neurotransmitter release.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-20-19(22)17-12-16(8-9-18(17)25-2)26(23,24)21-11-10-14-6-4-5-7-15(14)13-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKBHKGXVPTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)
![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)
![2-(4-chlorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4693341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)

![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)
![4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B4693383.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4693399.png)
![3,4-dimethoxy-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4693404.png)
![3-cyclopropyl-6-(3-methoxyphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4693407.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4693430.png)